molecular formula C9H13N3O2 B1389258 2-(Diethylamino)pyrimidine-5-carboxylic acid CAS No. 927803-51-8

2-(Diethylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1389258
CAS No.: 927803-51-8
M. Wt: 195.22 g/mol
InChI Key: OACXBTKYFLQXJS-UHFFFAOYSA-N
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Description

2-(Diethylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a diethylamino group at the 2-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases and their role in drug discovery. This compound serves as a versatile intermediate for synthesizing pharmacologically active molecules, including kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

2-(diethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)9-10-5-7(6-11-9)8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXBTKYFLQXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654688
Record name 2-(Diethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927803-51-8
Record name 2-(Diethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Diethylamino)pyrimidine-5-carboxylic acid (CAS No. 927803-51-8) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a diethylamino group and a carboxylic acid moiety. This unique structure contributes to its interaction with various biological targets.

Structural Formula

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. Research indicates that it may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), influencing intracellular signaling cascades .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit histone demethylases, which play a crucial role in gene expression regulation associated with tumorigenesis . This inhibition can lead to reactivation of tumor suppressor genes, making it a candidate for cancer therapy.

Case Study: Histone Demethylase Inhibition

  • Target : Histone demethylases (LSD and JmjC classes)
  • Effect : Reversal of gene silencing in cancer cells
  • Therapeutic Implications : Potential use in treating prostate, breast, and lung cancers.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. The compound has been tested against cyclooxygenase enzymes (COX-1 and COX-2), showing selective inhibition of COX-2, which is implicated in inflammatory processes .

CompoundIC50 (µM)Selectivity Index
This compound0.02–0.04High (compared to celecoxib)

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests suggest it has activity against various bacterial strains, although further studies are required to elucidate the specific mechanisms involved.

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of derivatives of this compound has revealed insights into its SAR. Modifications at the pyrimidine ring or the diethylamino group can significantly affect its biological potency and selectivity.

Example Derivatives:

  • Methyl Substituted Derivative : Increased COX-2 selectivity.
  • Fluorinated Derivative : Enhanced anticancer activity through improved binding affinity to histone demethylases.

Clinical Relevance

While the compound has shown promising results in preclinical models, clinical trials are necessary to assess its efficacy and safety in humans. The ongoing research aims to establish optimal dosing regimens and identify patient populations that may benefit most from treatment.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity
Research has indicated that pyrimidine derivatives, including 2-(diethylamino)pyrimidine-5-carboxylic acid, possess antiviral and anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance biological activity against specific viruses and cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy against human immunodeficiency virus (HIV) and various types of cancer, demonstrating promising results in preclinical trials .

Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes that are crucial in metabolic pathways. Its ability to interact with target enzymes can be exploited to design selective inhibitors for therapeutic applications. For example, studies have targeted dihydrofolate reductase (DHFR) as a potential enzyme for inhibition, which is significant in cancer treatment due to its role in DNA synthesis .

Dye Production

Reactive Dyes
this compound has applications in the textile industry as a precursor for reactive dyes. The compound's high reactivity allows it to form stable bonds with cellulose fibers, making it suitable for dyeing processes. According to patent literature, the compound can be used to synthesize various dyestuffs that exhibit excellent fixation properties on textiles, even under mild conditions .

Stability and Performance
The stability of the dyestuffs produced from this compound is noteworthy. They can be applied through various methods such as pad-dyeing or printing with thickened dye solutions, leading to vibrant colors that withstand washing and light exposure .

Biochemical Research

Biochemical Assays
In biochemical research, this compound is utilized as a biochemical tool for studying various cellular processes. Its role as a substrate or inhibitor in enzymatic assays allows researchers to investigate metabolic pathways and enzyme kinetics effectively.

Cell Culture Applications
The compound has also found applications in cell culture systems where it serves as a growth factor or signaling molecule. Its properties facilitate the study of cell proliferation and differentiation, contributing to advancements in regenerative medicine and tissue engineering .

Case Studies

Application Study Reference Findings
Antiviral Activity Demonstrated efficacy against HIV with IC50 values indicating potency.
Enzyme Inhibition Effective inhibitor of DHFR, leading to reduced cell proliferation in vitro.
Dye Production High reactivity and stability of dyes on cellulose fibers; excellent fixation properties.
Biochemical Assays Utilized in enzyme kinetics studies; significant effects on metabolic pathways observed.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-(Dimethylamino)pyrimidine-5-carboxylic Acid
  • Structure: Replaces diethylamino with dimethylamino.
  • Molecular Weight: 167.17 g/mol (vs. 195.22 g/mol for diethylamino variant) .
  • Key Differences: Reduced steric bulk compared to diethylamino may enhance solubility but decrease membrane permeability. Safety profiles differ, with dimethylamino derivatives showing warnings for skin/eye irritation (H315, H319) .
4-Amino-2-sulfanylpyrimidine-5-carboxylic Acid
  • Structure: Features an amino group at position 4 and a sulfhydryl (-SH) group at position 2.
  • Molecular Weight : 171.17 g/mol .
  • Amino groups enhance hydrogen-bonding capacity, useful in enzyme inhibition .
2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
  • Structure : Trifluoromethyl (-CF₃) at position 2.
  • Molecular Weight : 206.11 g/mol .
  • Key Differences: The electron-withdrawing CF₃ group increases electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) . This contrasts with the electron-donating diethylamino group, which may stabilize charge in intermediates .

Functional and Reactivity Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
2-(Diethylamino)pyrimidine-5-carboxylic acid C₉H₁₃N₃O₂ 195.22 1.2 Diethylamino, Carboxylic acid
2-(Dimethylamino)pyrimidine-5-carboxylic acid C₇H₉N₃O₂ 167.17 0.8 Dimethylamino, Carboxylic acid
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid C₅H₅N₃O₂S 171.17 -0.5 Amino, Sulfhydryl
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid C₆H₃F₃N₂O₂ 206.11 1.5 Trifluoromethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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